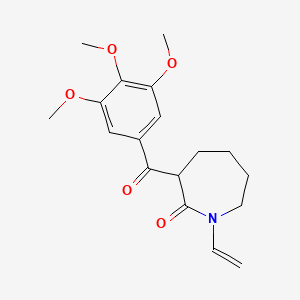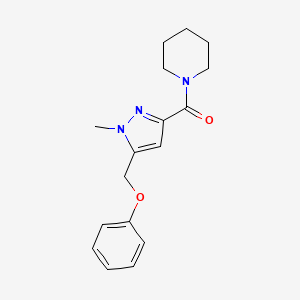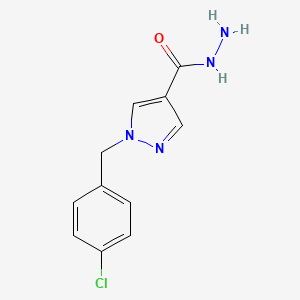
1-Chloro-4-(3,5-difluorophenylthio)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(3,5-difluorophenylthio)butane (C4F3SCl) is a chemical compound that has been studied extensively in the scientific community. It is a colorless, volatile liquid with a boiling point of 92°C and a molecular weight of 202.58 g/mol. C4F3SCl is widely used in the synthesis of various organic compounds and has been found to have a variety of applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(3,5-difluorophenylthio)butane is not well understood. However, it is believed that the compound acts as a Lewis acid, binding to electron-rich sites on organic molecules and causing a rearrangement of the molecule’s structure. This rearrangement of the molecule’s structure can lead to the formation of new compounds or the alteration of existing compounds.
Biochemical and Physiological Effects
1-Chloro-4-(3,5-difluorophenylthio)butane has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs. Additionally, 1-Chloro-4-(3,5-difluorophenylthio)butane has been found to have an inhibitory effect on certain proteins, such as the enzyme acetylcholinesterase, which can lead to changes in neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
1-Chloro-4-(3,5-difluorophenylthio)butane has several advantages for use in laboratory experiments. It is a relatively stable compound, with a boiling point of 92°C, making it easy to handle and store. Additionally, 1-Chloro-4-(3,5-difluorophenylthio)butane is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to the use of 1-Chloro-4-(3,5-difluorophenylthio)butane in laboratory experiments. It is a volatile compound, and its use in the laboratory should be done with caution to avoid inhalation of the fumes. Additionally, 1-Chloro-4-(3,5-difluorophenylthio)butane is toxic and should not be ingested or handled without the proper safety equipment.
Zukünftige Richtungen
The potential applications of 1-Chloro-4-(3,5-difluorophenylthio)butane are numerous and varied. Further research into the biochemical and physiological effects of 1-Chloro-4-(3,5-difluorophenylthio)butane could lead to new and improved treatments for a variety of diseases. Additionally, further research into the synthesis of 1-Chloro-4-(3,5-difluorophenylthio)butane could lead to new and improved methods of synthesis. Finally, further research into the mechanism of action of 1-Chloro-4-(3,5-difluorophenylthio)butane could lead to the development of new and improved compounds with a wide range of applications.
Synthesemethoden
1-Chloro-4-(3,5-difluorophenylthio)butane can be synthesized through a variety of methods, including the reaction of 3,5-difluorobenzene with thiophosgene in the presence of a base. This reaction yields 1-Chloro-4-(3,5-difluorophenylthio)butane in an overall yield of 99%. The reaction can be carried out at room temperature, making it a simple and efficient method of synthesis.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(3,5-difluorophenylthio)butane has been found to have a wide range of applications in scientific research. It has been used to synthesize a variety of organic compounds, such as difluoropropylthioureas, which are used in the synthesis of pharmaceuticals. 1-Chloro-4-(3,5-difluorophenylthio)butane has also been used in the synthesis of organosulfur compounds, which are used in the production of agrochemicals. Additionally, 1-Chloro-4-(3,5-difluorophenylthio)butane has been used in the synthesis of polymers, which are used in the production of coatings and adhesives.
Eigenschaften
IUPAC Name |
1-(4-chlorobutylsulfanyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2S/c11-3-1-2-4-14-10-6-8(12)5-9(13)7-10/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYURRYHMZGLVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)SCCCCCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(3,5-difluorophenylthio)butane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


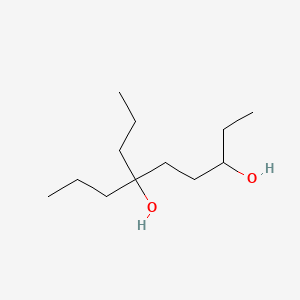
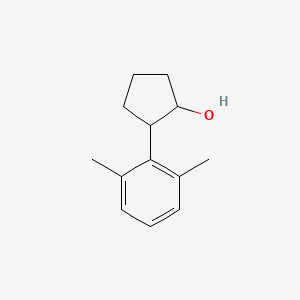
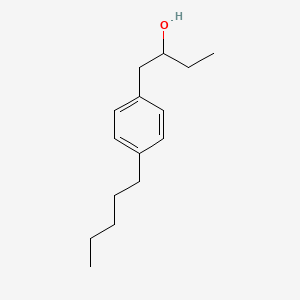

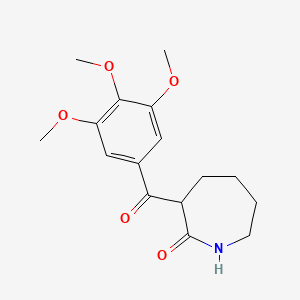
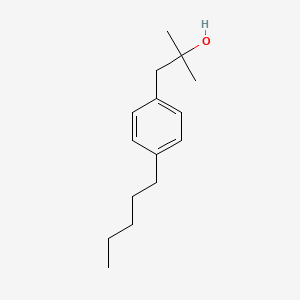
![2-[4-(Trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B6287785.png)
![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6287798.png)
![Ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B6287806.png)
